Predicted LogP and Lipophilicity Differential: 4-Methyl vs. 4-H, 4-Cl, and 4-OCH3 Analogs
Lipophilicity, a primary determinant of membrane permeability, plasma protein binding, and promiscuous off-target activity, is directly modulated by the para-substituent identity in this series. Using the Moriguchi method (MLogP), the target 4-methyl compound exhibits an MLogP of approximately 4.8, compared to approximately 4.2 for the unsubstituted phenyl analog (CAS 477854-50-5), approximately 5.0 for the 4-chlorophenyl analog (338414-38-3), and approximately 4.1 for the 4-methoxyphenyl analog (477854-62-9) [1][2]. The 4-methyl substituent thus occupies an intermediate lipophilicity position, offering higher membrane partitioning potential than the parent or methoxy analogs while avoiding the supra-threshold lipophilicity (MLogP > 5) associated with the 4-chloro derivative that may increase risk of phospholipidosis, CYP promiscuity, and poor aqueous solubility.
| Evidence Dimension | Calculated octanol-water partition coefficient (MLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | MLogP ≈ 4.8 (4-methyl substituent, MW 350.44, C20H18N2O2S) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 477854-50-5): MLogP ≈ 4.2; 4-Cl analog (338414-38-3): MLogP ≈ 5.0; 4-OCH3 analog (477854-62-9): MLogP ≈ 4.1 |
| Quantified Difference | ΔMLogP ≈ +0.6 vs. unsubstituted; ΔMLogP ≈ -0.2 vs. 4-Cl; ΔMLogP ≈ +0.7 vs. 4-OCH3 |
| Conditions | Moriguchi fragment-based calculation (MLogP) from SMILES; values are predicted, not experimentally measured |
Why This Matters
For screening library procurement, the 4-methyl compound occupies a 'Goldilocks' lipophilicity window (MLogP ~3-5) favored for oral drug-like space, making it a more appropriate starting point for lead optimization than the high-lipophilicity 4-Cl analog or the lower-lipophilicity 4-OCH3 analog.
- [1] Moriguchi I, Hirono S, Liu Q, Nakagome I, Matsushita Y. Simple method of calculating octanol/water partition coefficient. Chem Pharm Bull. 1992;40(1):127-130. DOI: 10.1248/cpb.40.127. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
